molecular formula C12H14F3NO2 B14782142 2-(2-(Trifluoromethoxy)phenoxy)piperidine

2-(2-(Trifluoromethoxy)phenoxy)piperidine

Cat. No.: B14782142
M. Wt: 261.24 g/mol
InChI Key: IJPKYKLVFDAJBA-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenoxy)piperidine is an organic compound that features a piperidine ring bonded to a phenoxy group, which is further substituted with a trifluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethoxy)phenoxy)piperidine typically involves the reaction of 2-(Trifluoromethoxy)phenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethoxy)phenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2-(Trifluoromethoxy)phenoxy)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenoxy)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenoxy]piperidine

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-6-2-1-5-9(10)17-11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2

InChI Key

IJPKYKLVFDAJBA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)OC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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